(R)-4-((Pyrrolidin-3-ylamino)methyl)benzonitrile hydrochloride
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Description
The compound is a hydrochloride salt of a molecule that contains a pyrrolidine ring and a benzonitrile group . Pyrrolidine is a cyclic amine, and benzonitrile is an aromatic compound with a nitrile group. The “®” indicates that the compound has a specific stereochemistry, meaning the spatial arrangement of its atoms is important .
Molecular Structure Analysis
The molecular structure would consist of a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), a benzonitrile group (a benzene ring attached to a nitrile group), and a hydrochloride group . The “®” in the name suggests that the compound is chiral, meaning it has a non-superimposable mirror image .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the polar nitrile and hydrochloride groups would likely make the compound soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[[(3R)-pyrrolidin-3-yl]amino]methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-7-10-1-3-11(4-2-10)8-15-12-5-6-14-9-12;/h1-4,12,14-15H,5-6,8-9H2;1H/t12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSNXGBTBKCSU-UTONKHPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NCC2=CC=C(C=C2)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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